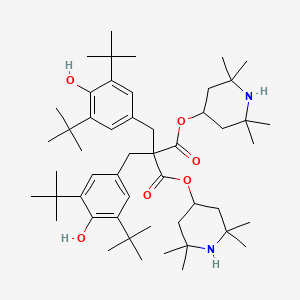

Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate is widely used in scientific research due to its versatile properties. Some applications include:

Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related conditions.

Industry: Utilized in the production of high-performance materials and coatings.

Mecanismo De Acción

The mechanism by which Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. This interaction can lead to various biological effects, including antioxidant activity and inhibition of certain metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

Uniqueness

Compared to similar compounds, Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate offers unique advantages such as higher stability and specific reactivity profiles. These properties make it particularly valuable in applications requiring long-term stability and precise chemical interactions.

Actividad Biológica

Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate, commonly referred to as BTMPS or Tinuvin 770, is a chemical compound primarily used as a light stabilizer in plastics and coatings. Recent studies have also highlighted its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of BTMPS, supported by data tables and relevant case studies.

- Molecular Formula : C28H52N2O4

- Molecular Weight : 480.73 g/mol

- CAS Number : 52829-07-9

Biological Activity Overview

BTMPS exhibits several biological activities that have been documented in various studies:

1. Calcium Channel Blocking Activity

BTMPS has been identified as a potent L-type calcium channel blocker. It demonstrates significant inhibition at the benzodiazepine and phenylalkylamine-selective domains of calcium channels. This property suggests potential applications in managing cardiovascular diseases where calcium channel modulation is beneficial .

2. Nicotinic Acetylcholine Receptor Antagonism

The compound acts as a non-competitive antagonist at nicotinic acetylcholine receptors. This mechanism may contribute to its effects on neurotransmission and could be relevant in the context of neuropharmacology .

3. Toxicological Profile

The toxicological assessment of BTMPS indicates low acute toxicity in animal models. The median lethal dose (LD50) was reported to be greater than 3700 mg/kg body weight in rats . Observed sub-lethal effects included decreased body weight and minimal hepatic hypertrophy at higher doses during chronic exposure studies.

Table 1: Summary of Toxicological Studies on BTMPS

| Study Type | Animal Model | Dose Range (mg/kg) | Observed Effects | LOAEL (mg/kg) |

|---|---|---|---|---|

| Acute Toxicity | Rats | >3700 | Low acute toxicity | N/A |

| 90-Day Repeated Dose Study | Rats | 0, 400, 1300, 4000 | Reduced body weight in high-dose groups | 29 |

| Reproductive Toxicity Study | Rats | 0, 3, 30, 300 | No reproductive toxicity; secondary effects noted | N/A |

| Genotoxicity Assessment | In vitro (Ames Test) | N/A | Negative for mutagenicity | N/A |

The above table summarizes key findings from various studies assessing the biological activity and safety profile of BTMPS. Notably, the compound did not exhibit genotoxic effects and showed no significant reproductive toxicity under tested conditions .

Pharmacological Implications

The pharmacological properties of BTMPS suggest potential therapeutic applications beyond its current use as an industrial stabilizer. Its action as a calcium channel blocker could lead to investigations into its efficacy in treating conditions such as hypertension or arrhythmias. Additionally, its interaction with nicotinic receptors may open avenues for research into neuroprotective strategies or treatments for nicotine addiction.

Propiedades

Número CAS |

56677-69-1 |

|---|---|

Fórmula molecular |

C51H82N2O6 |

Peso molecular |

819.2 g/mol |

Nombre IUPAC |

bis(2,2,6,6-tetramethylpiperidin-4-yl) 2,2-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]propanedioate |

InChI |

InChI=1S/C51H82N2O6/c1-43(2,3)35-21-31(22-36(39(35)54)44(4,5)6)25-51(41(56)58-33-27-47(13,14)52-48(15,16)28-33,42(57)59-34-29-49(17,18)53-50(19,20)30-34)26-32-23-37(45(7,8)9)40(55)38(24-32)46(10,11)12/h21-24,33-34,52-55H,25-30H2,1-20H3 |

Clave InChI |

UPVKSNXKHZOFBC-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(CC(N1)(C)C)OC(=O)C(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.